Xylitol is classified as a sugar alcohol or polyol, specifically a five-carbon sugar alcohol with the chemical formula . It is derived primarily from xylose, which is found in hemicellulosic biomass such as hardwood trees and agricultural residues. Xylitol occurs naturally in small amounts in various fruits, vegetables, fungi, and algae but is not present in concentrations suitable for commercial extraction .
The predominant industrial method for synthesizing xylitol involves catalytic hydrogenation of xylose. This process typically follows these steps:
Recent advancements have explored biotechnological routes for xylitol production using microorganisms. Yeasts such as Candida and Debaryomyces can convert xylose to xylitol through fermentation processes involving xylose reductase enzymes . These methods are more environmentally friendly and can utilize agricultural waste as substrates.
Xylitol’s molecular structure comprises five carbon atoms, twelve hydrogen atoms, and five oxygen atoms. Its structural formula can be represented as follows:
This structure illustrates that xylitol has multiple hydroxyl groups (-OH), contributing to its properties as a sugar alcohol. The presence of these functional groups allows xylitol to interact favorably with water, making it highly soluble .
Xylitol participates in several chemical reactions typical of sugar alcohols:
Xylitol functions primarily as a sweetener with unique properties that differentiate it from traditional sugars:
These properties make xylitol an attractive ingredient in food products and pharmaceuticals .
Xylitol has diverse applications across various sectors:
Xylitol (C₅H₁₂O₅), systematically named meso-xylitol or (2R,3r,4S)-pentane-1,2,3,4,5-pentol, is a five-carbon sugar alcohol (polyol) with a molecular weight of 152.15 g/mol. Its molecular structure features a symmetrical meso configuration, where three chiral carbon atoms (C2–C4) exhibit a plane of symmetry, rendering the compound achiral [3] [8]. This symmetry underpins its crystalline properties and stability. Unlike reducing sugars, xylitol lacks a carbonyl group (aldehyde or ketone), making it chemically nonreactive in Maillard reactions and resistant to caramelization [3] [6].
Key physicochemical properties include:
Table 1: Comparative Physicochemical Properties of Sugar Alcohols [3] [5] [6]
Property | Xylitol | Sorbitol | Mannitol | Erythritol |
---|---|---|---|---|
Molecular formula | C₅H₁₂O₅ | C₆H₁₄O₆ | C₆H₁₄O₆ | C₄H₁₀O₄ |
Relative sweetness | 1.0 | 0.6 | 0.5 | 0.8 |
Caloric value (kcal/g) | 2.4 | 2.6 | 1.6 | 0.2 |
Solubility (g/100g H₂O) | 168 | 220 | 22 | 61 |
Melting point (°C) | 92–96 | 95 | 166 | 121 |
Xylitol occurs naturally in trace amounts (<1% dry weight) across diverse plant species. Fruits and vegetables serve as primary dietary sources, with concentrations varying by tissue type and maturity [1] [3] [6]:
In biological systems, xylitol is an endogenous metabolic intermediate. Humans produce 5–15 g daily during glucuronate metabolism via the uronic acid pathway, primarily in the liver [3] [9]. Microorganisms, including gut commensals like Bacteroides and Lactobacillus, synthesize xylitol from xylose as part of pentose phosphate metabolism [9] [10].
Human Metabolism
Absorbed xylitol undergoes partial assimilation (~50%) in the small intestine via passive diffusion. The remainder reaches the colon, where gut microbiota ferment it to short-chain fatty acids (SCFAs) [2] [3] [9]:
Table 2: Key Enzymes in Xylitol Metabolism [4] [9] [10]
Enzyme | EC Number | Function | Organisms |
---|---|---|---|
Xylitol dehydrogenase | 1.1.1.14 | Oxidizes xylitol to D-xylulose | Bacteroides, Escherichia coli |
Xylulokinase | 2.7.1.17 | Phosphorylates D-xylulose to D-xylulose-5P | Lachnospiraceae, Aspergillus niger |
Xylulose phosphate isomerase | 5.1.3.1 | Converts D-xylulose-5P to D-ribulose-5P | Bifidobacterium, Candida spp. |
Microbial Bioconversion
Microorganisms employ divergent pathways for xylitol metabolism:
Metabolic engineering enhances xylitol yields. Examples include:
Table 3: Microbial Xylitol Producers and Yields [4] [5] [7]
Organism | Substrate | Xylitol Yield (g/g) | Productivity (g/L/h) |
---|---|---|---|
Candida tropicalis JA2 | Sugarcane bagasse | 0.86 | 2.81 |
Komagataella pastoris | Brewer’s spent grain | 0.66 | 0.10 |
Bacillus subtilis (engineered) | Pure xylose | 0.85 | Not reported |
Aspergillus niger mutant | Wheat bran | 0.45 | 0.13 |
Debaryomyces hansenii | Rape seed straw | 0.78 | 1.15 |
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